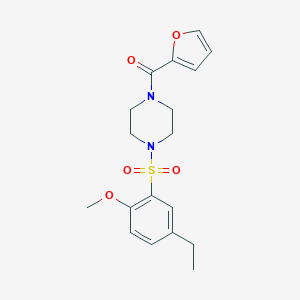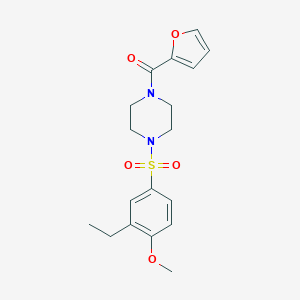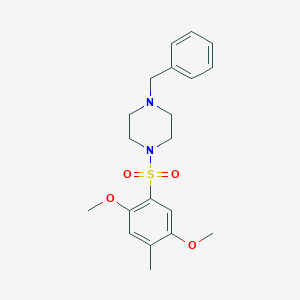![molecular formula C14H19ClN2O5S B512973 1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine CAS No. 940989-52-6](/img/structure/B512973.png)
1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine” is a chemical compound. Its molecular formula is C14H19ClN2O5S and its molecular weight is 362.83 . It’s used for proteomics research .
Synthesis Analysis
Piperazine derivatives, such as the one you’re asking about, can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine moiety, which is a six-membered ring containing two nitrogen atoms. It also has a sulfonyl group attached to a phenyl ring, which is further substituted with chlorine and methoxy groups .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite complex and depend on the specific substituents present on the piperazine ring. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Its molecular formula is C14H19ClN2O5S and its molecular weight is 362.83 .Wissenschaftliche Forschungsanwendungen
Antibacterial, Antifungal, and Anthelmintic Activity
Compounds similar to 1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine have been studied for their potential in treating bacterial, fungal, and parasitic infections. Khan et al. (2019) synthesized and evaluated a series of sulfonamides and alkylated piperazine derivatives, demonstrating significant biological activities against bacterial, fungal, and anthelmintic targets (Khan et al., 2019). Patel et al. (2004) also developed novel N-substituted piperazine derivatives containing sulfonyloxy aniline moiety, which showed antimicrobial activity (Patel et al., 2004).
Anticancer Potential
Several studies have explored the anticancer properties of compounds structurally related to 1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine. Wang et al. (2011) synthesized diphenyl piperazine-based sulfanilamides with significant inhibitory potency against bacterial strains, suggesting potential in cancer treatment (Wang et al., 2011). Kumar et al. (2007) designed 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of human breast cancer cell proliferation, demonstrating significant inhibitory activity (Kumar et al., 2007).
Receptor Antagonism and Radioligand Binding
Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, showing promise as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity (Borrmann et al., 2009).
Potential in Neuroscience and Psychiatric Disorders
Research into compounds structurally similar to 1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine has also ventured into neuroscience and psychiatric disorders. Fuller et al. (1981) studied 1-(m-Chlorophenyl)piperazine as a potent serotonin receptor agonist, suggesting its significance in studying psychiatric disorders and drug effects (Fuller et al., 1981).
Potential in Alzheimer's Disease Treatment
Nirogi et al. (2017) optimized a series of indole derivatives as 5-HT6 receptor antagonists, identifying a compound for potential treatment of cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Wirkmechanismus
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The synthesis of similar piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways due to their wide range of biological and pharmaceutical activities .
Pharmacokinetics
The fmoc-removal kinetics of similar compounds have been accelerated by 2% dbu, 5% piperazine/nmp compared with 20% piperidine/dmf .
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Action Environment
It is known that the hydrolysis of similar compounds under environmentally relevant conditions would only occur very slowly .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-10(18)16-4-6-17(7-5-16)23(19,20)14-9-12(21-2)11(15)8-13(14)22-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZQNSFWNNCETO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512890.png)
![1-(3,4-Dichlorophenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512893.png)
![1-Benzyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512895.png)
![1-Benzyl-4-[(4-bromo-3-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B512900.png)
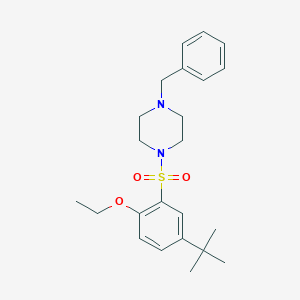
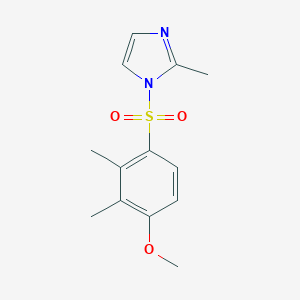
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512906.png)
![4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B512907.png)

![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512910.png)

